Methyl (4-nitro-1-imidazolyl)acetate
Overview
Description
Methyl (4-nitro-1-imidazolyl)acetate: is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . . This compound is characterized by the presence of an imidazole ring substituted with a nitro group and an acetate ester group . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-nitro-1-imidazolyl)acetate typically involves the reaction of 4-nitroimidazole with methyl bromoacetate . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: Methyl (4-nitro-1-imidazolyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Major Products:
Reduction: The major product is 4-aminoimidazole .
Hydrolysis: The major product is (4-nitroimidazol-1-yl)acetic acid .
Scientific Research Applications
Methyl (4-nitro-1-imidazolyl)acetate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl (4-nitro-1-imidazolyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reductive bioactivation to form reactive nitrogen species (RNS), which can interact with cellular components . This process can lead to the inhibition of key enzymes and disruption of cellular functions, making it useful in antimicrobial and anticancer applications .
Comparison with Similar Compounds
- 4-Nitroimidazole
- Methyl bromoacetate
- (4-Nitroimidazol-1-yl)acetic acid
Comparison: Methyl (4-nitro-1-imidazolyl)acetate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and biological activity . Compared to 4-nitroimidazole, it has enhanced solubility and reactivity due to the ester group . Methyl bromoacetate, on the other hand, lacks the imidazole ring, making it less versatile in biological applications .
Properties
IUPAC Name |
methyl 2-(4-nitroimidazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKCAKPRNOIOBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389253 | |
Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-21-2 | |
Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does computational chemistry offer about the properties of Methyl (4-nitro-1-imidazolyl)acetate?
A1: The research paper investigates the structural, electronic, and chemical reactivity of this compound using computational chemistry techniques. [] This includes analyzing the compound's behavior in different solvents and exploring its electronic properties. The study utilizes concepts like Electron Localization Function (ELF) and Localized Orbital Locator (LOL) to gain deeper insights into its electronic structure. Additionally, spectroscopic characteristics are also simulated and analyzed. These computational studies provide valuable data for understanding the compound's potential interactions and reactivity, laying the groundwork for further research into its applications.
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